molecular formula C18H15N3O2 B13370038 2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile

2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile

Katalognummer: B13370038
Molekulargewicht: 305.3 g/mol
InChI-Schlüssel: BVDSSCGREDPYML-LTGZKZEYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a keto group, a phenyl group, and a hydrazono group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxo-3-phenylpropanoic acid with phenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with acrylonitrile in the presence of a base to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The phenylhydrazono group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydrazono group can also participate in redox reactions, affecting cellular redox balance and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Oxo-3-phenyl-2-(phenylhydrazono)propanal: Similar structure but lacks the acrylonitrile group.

    2-[2-Methoxy-2-oxo-1-(2-arylhydrazinylidene)ethyl]furan: Contains a furan ring instead of the acrylonitrile group.

    Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Contains a pyrazole ring instead of the acrylonitrile group.

Uniqueness

Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets .

Eigenschaften

Molekularformel

C18H15N3O2

Molekulargewicht

305.3 g/mol

IUPAC-Name

(4E)-3-hydroxy-2-methylidene-5-oxo-5-phenyl-4-(phenylhydrazinylidene)pentanenitrile

InChI

InChI=1S/C18H15N3O2/c1-13(12-19)17(22)16(18(23)14-8-4-2-5-9-14)21-20-15-10-6-3-7-11-15/h2-11,17,20,22H,1H2/b21-16+

InChI-Schlüssel

BVDSSCGREDPYML-LTGZKZEYSA-N

Isomerische SMILES

C=C(C#N)C(/C(=N\NC1=CC=CC=C1)/C(=O)C2=CC=CC=C2)O

Kanonische SMILES

C=C(C#N)C(C(=NNC1=CC=CC=C1)C(=O)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.